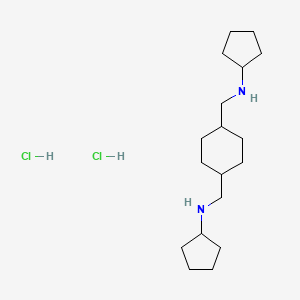
3-Methylsulfonyl-2',3',4,4',5,5',6-heptachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their non-flammability, chemical stability, and insulating properties .
Méthodes De Préparation
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves several steps. The starting material is typically a heptachlorobiphenyl compound, which undergoes a sulfonation reaction to introduce the methylsulfonyl group. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures . Industrial production methods may involve large-scale sulfonation reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of PCBs in various environments.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for PCB exposure.
Industry: It is used in the development of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes play a crucial role in the detoxification and metabolism of xenobiotics, including PCBs.
Comparaison Avec Des Composés Similaires
3-Methylsulfonyl-2’,3’,4,4’,5,5’,6-heptachlorobiphenyl is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. Similar compounds include:
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: Another PCB derivative with a different substitution pattern.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-Tetrachlorobiphenyl: A compound with similar functional groups but different chlorine substitution.
These compounds share some chemical properties but differ in their specific reactivity and biological effects.
Propriétés
Numéro CAS |
128742-34-7 |
|---|---|
Formule moléculaire |
C13H5Cl7O2S |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
2,3,4-trichloro-1-methylsulfonyl-5-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(9(16)13(20)11(7)18)4-2-6(14)10(17)12(19)8(4)15/h2-3H,1H3 |
Clé InChI |
GMGBFYAQMSATFM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

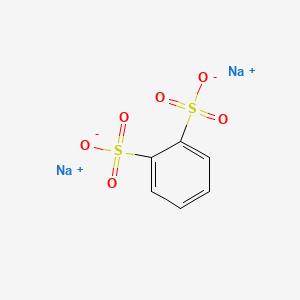
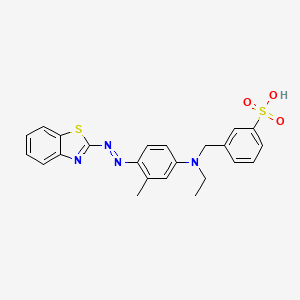
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
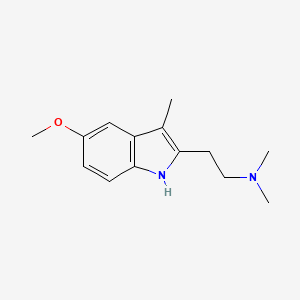
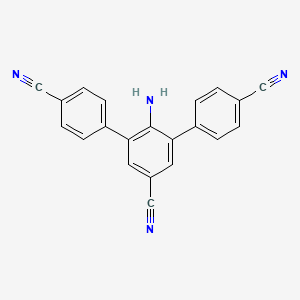
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
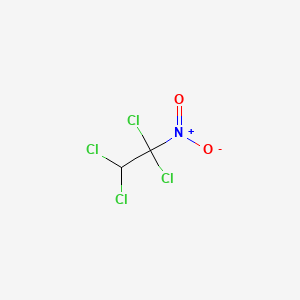
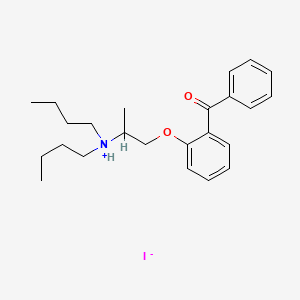

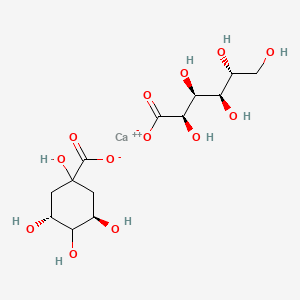
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
